molecular formula C11H14N2O2 B8110294 N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide

N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B8110294
M. Wt: 206.24 g/mol
InChI Key: KFGPMFNYAWLIJB-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a furan ring and a bicyclic azabicyclohexane structure makes it a versatile molecule for synthetic and application purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)-2-azabicyclo[211]hexane-1-carboxamide typically involves the formation of the azabicyclo[21One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient formation of the strained bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve scalable photochemical reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azabicyclo[2.1.1]hexane structure can provide conformational rigidity, enhancing binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating enzymes or receptors involved in critical cellular processes .

Comparison with Similar Compounds

Uniqueness: N-(Furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide is unique due to the combination of the furan ring and the azabicyclo[2.1.1]hexane structure. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10(11-4-8(5-11)6-13-11)12-7-9-2-1-3-15-9/h1-3,8,13H,4-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGPMFNYAWLIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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